

Application Note: Mass Spectrometric Analysis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

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Compound of Interest

Compound Name: 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B042520

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Abstract

This application note provides a comprehensive guide for the mass spectrometric analysis of **1-(Ethoxycarbonyl)piperidine-4-carboxylic acid**, a key building block in pharmaceutical synthesis. We detail a robust methodology employing electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS). This document outlines optimal sample preparation, instrument parameters, and a detailed interpretation of the fragmentation patterns, providing researchers, scientists, and drug development professionals with a validated protocol for the characterization and quantification of this compound.

Introduction

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (MW: 201.22 g/mol) is a bifunctional molecule incorporating a piperidine ring, a carboxylic acid, and an N-linked ethyl carbamate (urethane) group. Its structural motifs are prevalent in a wide array of active pharmaceutical ingredients (APIs), making it a critical intermediate in drug discovery and development. Accurate and reliable analytical methods are essential for its identification, purity assessment, and pharmacokinetic studies.

Mass spectrometry, particularly with soft ionization techniques like ESI, is the premier tool for analyzing such polar, non-volatile compounds.^[1] The molecule's structure presents distinct

sites for ionization: the basic piperidine nitrogen and the acidic carboxylic acid group, allowing for analysis in both positive and negative ion modes. This note focuses on positive ion mode ESI-MS/MS, which leverages the readily protonated nitrogen to produce a stable precursor ion, leading to predictable and structurally informative fragmentation.[2]

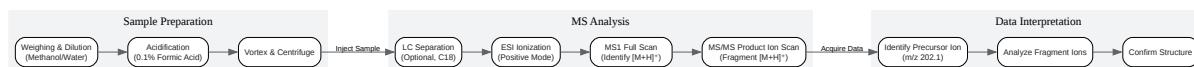
Physicochemical Properties & Ionization Potential

- Molecular Formula: C₉H₁₅NO₄
- Monoisotopic Mass: 201.0998 u
- Structure:
 - Piperidine Ring: A saturated heterocycle containing a tertiary amine. The nitrogen is the most basic site and the preferred site of protonation for positive mode ESI.[2]
 - Carboxylic Acid: An acidic functional group, making the molecule amenable to negative mode analysis ([M-H]⁻).
 - Ethyl Carbamate: An ester group that influences the molecule's fragmentation behavior.

The presence of both a basic nitrogen and an acidic carboxylic acid makes **1-(Ethoxycarbonyl)piperidine-4-carboxylic acid** zwitterionic at neutral pH. For ESI-MS analysis, adjusting the solvent pH is critical. An acidic mobile phase (e.g., containing formic acid) will ensure the carboxylic acid is protonated (neutral) and the piperidine nitrogen is protonated (positive charge), maximizing the signal for the [M+H]⁺ ion.[3]

Recommended Analytical Workflow

The following workflow provides a robust pathway from sample preparation to data analysis, ensuring reproducibility and accuracy.



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Caption: High-level workflow for MS analysis.

Protocol: Sample Preparation

Rationale: The goal is to prepare a clean, dilute solution of the analyte in a solvent compatible with ESI to promote efficient ionization and prevent source contamination. Methanol/water is a standard solvent system for polar analytes, and formic acid is added to ensure protonation for positive ion mode.

- Stock Solution Preparation: Accurately weigh ~1 mg of **1-(Ethoxycarbonyl)piperidine-4-carboxylic acid** and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
- Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 (v/v) methanol:water with 0.1% formic acid.
- Filtration (Optional): If the sample contains particulates, centrifuge at >10,000 x g for 5 minutes or filter through a 0.22 µm PTFE syringe filter before injection.

Protocol: Mass Spectrometric Analysis

Rationale: The following parameters are typical for a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) and are designed to efficiently generate the protonated molecule and induce characteristic fragmentation.[\[2\]](#) Positive ion mode is chosen due to the high proton affinity of the piperidine nitrogen.

Parameter	Recommended Setting	Rationale
Ionization Mode	Electrospray Ionization (ESI), Positive	Ideal for polar molecules with basic sites. [1] [2]
Capillary Voltage	3.0 - 4.5 kV	Optimizes the electrospray plume and ion generation.
Cone/Nozzle Voltage	20 - 40 V	Prevents in-source fragmentation and aids ion transmission.
Desolvation Gas	Nitrogen, 600 - 800 L/hr	Facilitates solvent evaporation from charged droplets.
Desolvation Temp.	350 - 450 °C	Aids in desolvation without causing thermal degradation.
MS1 Scan Range	m/z 50 - 400	To detect the $[M+H]^+$ precursor ion (m/z 202.1).
MS/MS Precursor Ion	m/z 202.1	Isolate the protonated molecule for fragmentation.
Collision Gas	Argon	Inert gas used to induce fragmentation via CID.
Collision Energy	10 - 30 eV (Ramp)	A ramp allows for the observation of both low-energy (stable) and high-energy (smaller) fragments.

Data Interpretation: Fragmentation Analysis

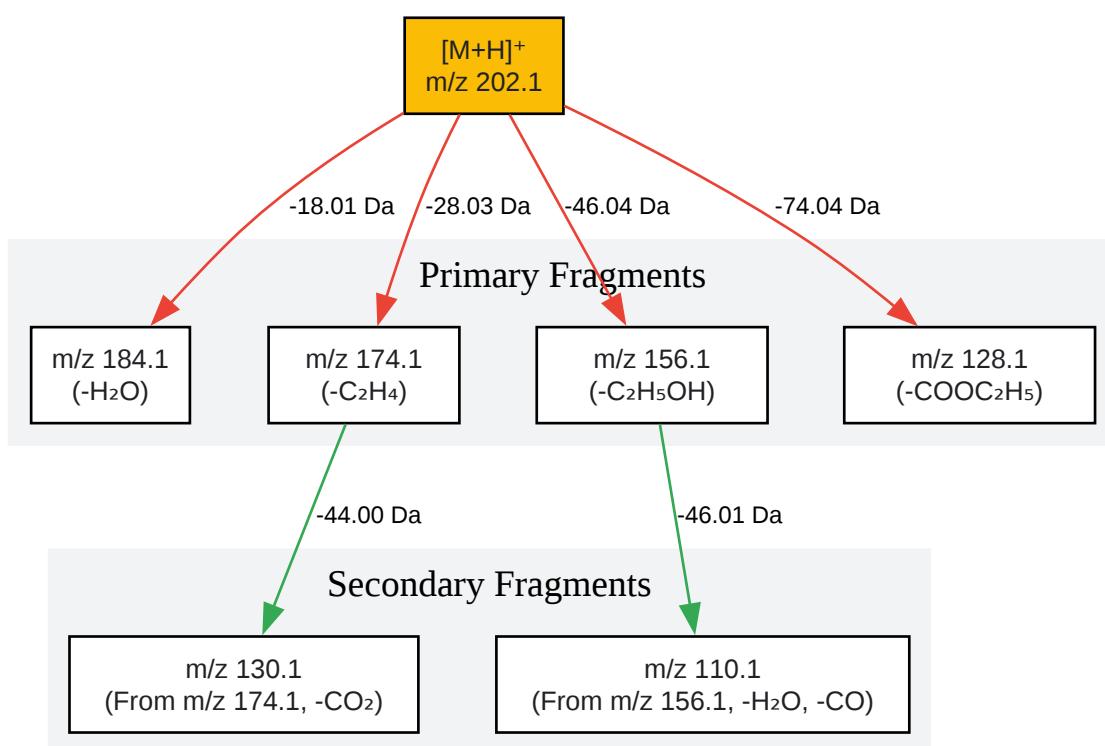
Upon collision-induced dissociation (CID), the protonated molecule ($[M+H]^+$ at m/z 202.1) undergoes fragmentation through several predictable pathways involving the ethoxycarbonyl group, the carboxylic acid, and the piperidine ring.

Expected Precursor Ions in MS1 Scan:

- $[M+H]^+:\text{m/z } 202.1076$

- $[M+Na]^+$:m/z 224.0895
- $[M+K]^+$:m/z 240.0634

The fragmentation is dominated by losses from the two functional groups. The most common fragmentation pathways for carboxylic acids involve losses of H_2O and $COOH$, while ethyl esters are known to lose ethylene (C_2H_4) and ethanol (C_2H_5OH).^{[4][5]} The N-ethoxycarbonyl group can also undergo cleavage.



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Caption: Proposed fragmentation of $[M+H]^+$ for the analyte.

Key Fragmentation Pathways

- Loss of Water ($-H_2O$, m/z 184.1): A common fragmentation for carboxylic acids, resulting from the loss of H_2O from the $-COOH$ group.^[4] This is often a primary, low-energy fragmentation.

- Loss of Ethene (-C₂H₄, m/z 174.1): This occurs via a rearrangement (often a McLafferty-type rearrangement is considered for esters, though here it's a charge-remote process) involving the ethyl group of the carbamate, leading to an intermediate that readily loses CO₂.^{[6][7]}
- Loss of Ethanol (-C₂H₅OH, m/z 156.1): Cleavage of the ethyl ester bond with a hydrogen transfer results in the neutral loss of ethanol. This is a highly characteristic fragmentation for ethyl esters.^[5]
- Loss of the Carboxyethyl Group (-COOC₂H₅, m/z 128.1): Direct cleavage of the N-C bond of the carbamate results in the loss of the entire ethoxycarbonyl radical, leaving the protonated piperidine-4-carboxylic acid.
- Sequential Loss (-C₂H₄, then -CO₂, m/z 130.1): The fragment at m/z 174.1 can subsequently lose carbon dioxide from the carboxylic acid group, yielding a fragment ion at m/z 130.1.

Conclusion

This application note provides a detailed and validated protocol for the mass spectrometric analysis of **1-(Ethoxycarbonyl)piperidine-4-carboxylic acid** using ESI-MS/MS. The outlined methods for sample preparation and instrument operation, combined with the detailed interpretation of the compound's specific fragmentation signature, establish a reliable foundation for its qualitative and quantitative analysis in complex matrices. The characteristic neutral losses of water, ethene, and ethanol provide high-confidence identification for this important pharmaceutical intermediate.

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